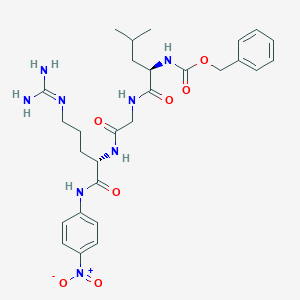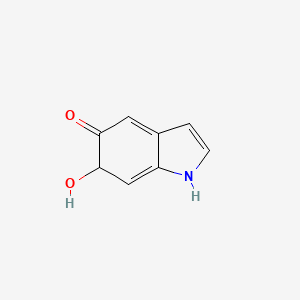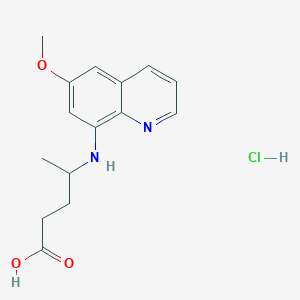
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, which is further connected to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The methoxy group is introduced at the 6th position using appropriate reagents and conditions.
Amination: The amino group is introduced at the 8th position of the quinoline ring through nucleophilic substitution reactions.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is attached to the amino group through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline ring’s ability to fluoresce.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((6-Methoxyquinolin-8-yl)amino)butanoic acid: Similar structure but with a shorter carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)hexanoic acid: Similar structure but with a longer carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)propanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is unique due to its specific chain length, which may confer distinct biological and chemical properties compared to its analogs
Propriétés
Formule moléculaire |
C15H19ClN2O3 |
|---|---|
Poids moléculaire |
310.77 g/mol |
Nom IUPAC |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13;/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19);1H |
Clé InChI |
OPCMKNPVFGVWLT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



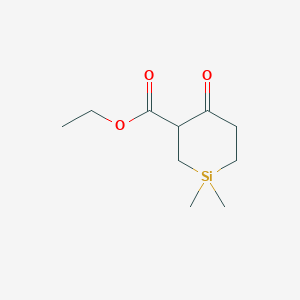
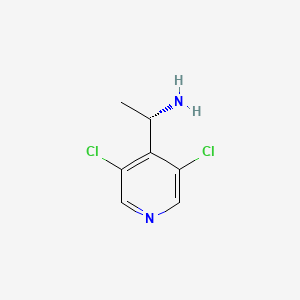

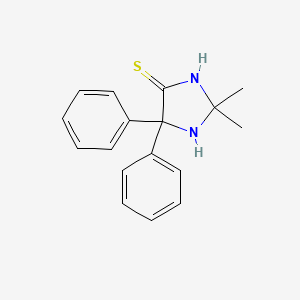
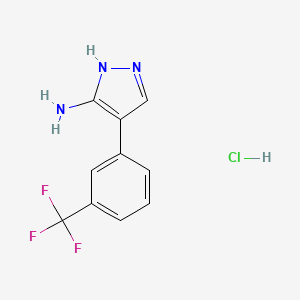


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

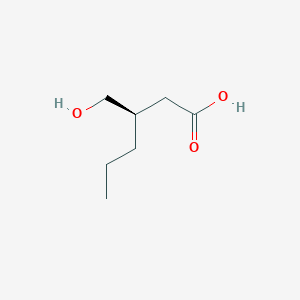
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
